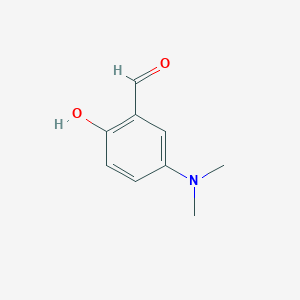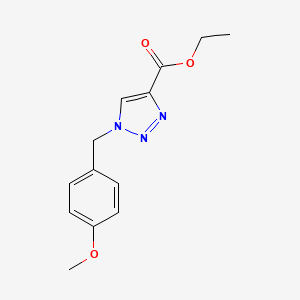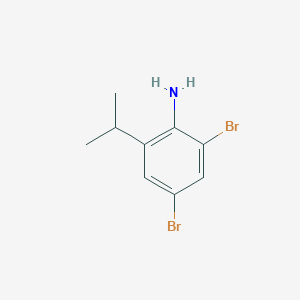
2,4-ジブロモ-6-イソプロピルアニリン
説明
2,4-Dibromo-6-isopropylaniline is a chemical compound with the molecular formula C9H11Br2N . It has a molecular weight of 293 and is typically stored at room temperature in a dark place .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-6-isopropylaniline is 1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two bromine atoms and an isopropyl group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dibromo-6-isopropylaniline are not detailed in the search results, bromination reactions of alkenes, alkynes, and anilines are well-documented . These reactions often involve the use of brominating reagents and can result in the formation of dibromides and α-bromoketones .Physical And Chemical Properties Analysis
2,4-Dibromo-6-isopropylaniline is a liquid at room temperature . The storage temperature is normal, and it should be kept in a dark place .科学的研究の応用
クロマトグラフィーと質量分析
2,4-ジブロモ-6-イソプロピルアニリン: は、クロマトグラフィーと質量分析において標準物質または参照物質として使用されます。その独特の分子量と特性により、機器の較正と分析方法の検証が可能になります。 この化合物は、クロマトグラフィー分離と質量分析測定の精度と正確性を確保するのに役立ちます .
医薬品化学
医薬品化学では、この化合物はさまざまな医薬品を合成するためのビルディングブロックとして役立ちます。 その臭素基はカップリング反応の反応部位であり、新規医薬品の設計、特に抗菌および抗真菌活性を有する化合物の開発において貴重な前駆体となります .
農業化学
2,4-ジブロモ-6-イソプロピルアニリン: は、農薬や除草剤の合成に農業化学で応用されています。 臭素化芳香族構造は、しばしば害虫の特定の生物経路と相互作用する分子に見られ、新規農薬の開発のための枠組みを提供します .
材料科学
この化合物は、特に新規高分子材料の創製において、材料科学でも重要です。 重合または共重合できるモノマーとして作用する能力により、熱安定性や難燃性の向上などの特性を持つ新しいタイプのプラスチックや樹脂を製造するための経路が提供されます .
環境科学
環境科学研究では、2,4-ジブロモ-6-イソプロピルアニリンは、環境劣化プロセスを研究するためのトレーサーまたはマーカー化合物として使用できます。 さまざまな条件下での安定性により、科学者はさまざまな生態系におけるその存在を追跡し、環境における同様の化合物の運命を理解することができます .
生化学
生化学分野では、この化合物は、特に芳香族基質に作用する酵素との酵素-基質相互作用を研究するために使用されます。 これは、これらの酵素の特異性と作用機序を調べるために使用でき、代謝経路を理解し、酵素阻害剤を設計するために不可欠です .
分析化学
2,4-ジブロモ-6-イソプロピルアニリン: は、分析化学で方法開発と検証に使用されます。 その独特の構造により、NMR、HPLC、LC-MS、UPLCなどの分光分析に適しており、複雑な混合物の識別と定量に役立ちます .
産業用途
産業的には、この化合物は染料、顔料、およびその他の臭素化化合物の合成に関与しています。 その反応性により、簡単に修飾することができ、製造プロセスで使用されるさまざまな工業用化学物質を生成します .
Safety and Hazards
The safety information for 2,4-Dibromo-6-isopropylaniline indicates that it is classified under the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化学分析
Biochemical Properties
2,4-Dibromo-6-isopropylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between 2,4-Dibromo-6-isopropylaniline and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and activity within the body .
Cellular Effects
2,4-Dibromo-6-isopropylaniline has been shown to influence various types of cells and cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, 2,4-Dibromo-6-isopropylaniline has been found to inhibit the activity of certain kinases involved in cell proliferation, leading to reduced cell growth . Additionally, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dibromo-6-isopropylaniline involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, 2,4-Dibromo-6-isopropylaniline can activate certain transcription factors, leading to changes in gene expression. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-6-isopropylaniline can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 2,4-Dibromo-6-isopropylaniline has been shown to cause cumulative effects on cellular function, such as increased oxidative stress and reduced cell viability . In in vitro studies, the effects of this compound can be observed within hours of exposure, while in in vivo studies, the effects may take days or weeks to manifest .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-6-isopropylaniline vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity. At high doses, 2,4-Dibromo-6-isopropylaniline can cause severe oxidative damage, leading to cell death and tissue injury . Threshold effects have been observed, where a certain dose is required to elicit a measurable response. Toxic effects at high doses include liver and kidney damage, as well as neurotoxicity .
Metabolic Pathways
2,4-Dibromo-6-isopropylaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that can further interact with other biomolecules. The metabolism of 2,4-Dibromo-6-isopropylaniline can affect metabolic flux and alter the levels of metabolites within cells . Additionally, this compound can interact with cofactors such as glutathione, which plays a role in detoxification processes .
Transport and Distribution
The transport and distribution of 2,4-Dibromo-6-isopropylaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, 2,4-Dibromo-6-isopropylaniline can bind to proteins such as albumin, affecting its localization and accumulation within tissues . The distribution of this compound can also be influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-6-isopropylaniline can affect its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications can direct 2,4-Dibromo-6-isopropylaniline to these compartments, influencing its effects on cellular processes . For example, the localization of this compound to the mitochondria can lead to the generation of reactive oxygen species and the induction of oxidative stress .
特性
IUPAC Name |
2,4-dibromo-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2N/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHDLUSXGDARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529196 | |
| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-45-1 | |
| Record name | 2,4-Dibromo-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


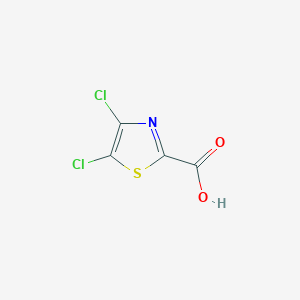
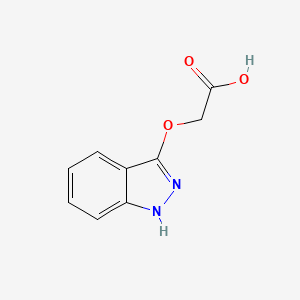
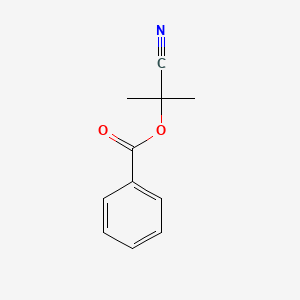
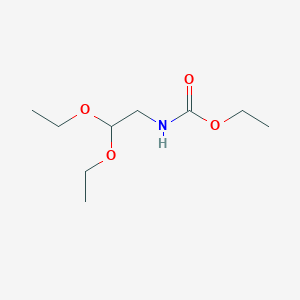

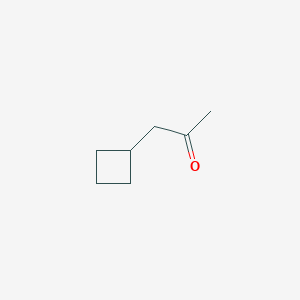

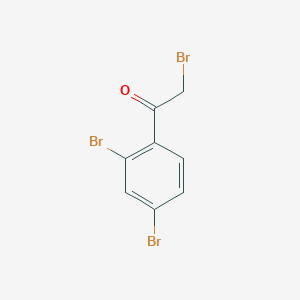
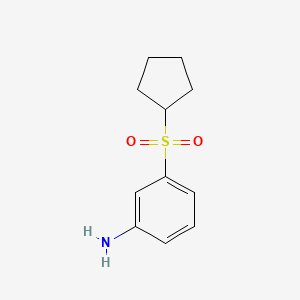

![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)
